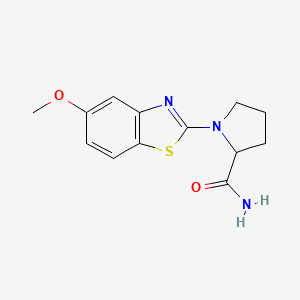

![molecular formula C16H20N4 B6444258 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane CAS No. 2640965-81-5](/img/structure/B6444258.png)

6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives . The yield and melting point of these compounds can vary .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR, 1H-NMR, 13C-NMR spectra, and HRMS .Wirkmechanismus

Target of Action

The primary targets of 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3Similar triazole-based compounds have been found to interact with various proteins and enzymes, such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress responses .

Mode of Action

Triazole-based compounds are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole moiety . This interaction can lead to changes in the function of the target proteins, potentially influencing cellular processes .

Biochemical Pathways

Similar triazole-based compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including inflammation, stress responses, and cell death .

Pharmacokinetics

Similar triazole-based compounds have been found to have favorable pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve the bioavailability of the compound .

Result of Action

Similar triazole-based compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-Phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, making it ideal for use in experiments. Additionally, it is a highly soluble compound, making it ideal for use in a variety of experiments. Furthermore, it has a wide range of potential applications, making it ideal for use in a variety of experiments.

However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, the effects of this compound on the human body have not yet been fully studied, making it difficult to assess the potential risks associated with its use.

Zukünftige Richtungen

In the future, 6-Phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane has the potential to be used in a variety of applications. Further research could be done to better understand its mechanism of action and its potential effects on the human body. Additionally, further research could be done to determine its potential therapeutic uses in the treatment of various diseases. Additionally, further research could be done to determine its potential uses in the development of new drugs and in the synthesis of other compounds. Finally, further research could be done to determine its potential applications in other areas, such as in the development of new materials or in the production of energy.

Synthesemethoden

6-Phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane can be synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with a mixture of ethylenediamine and 1,2,3-triazole to form 2-[2-(1H-1,2,3-triazol-1-yl)ethyl]phenol. The second step involves the reaction of 2-[2-(1H-1,2,3-triazol-1-yl)ethyl]phenol with ethyl 3-azaspiro[3.3]heptane-2-carboxylate to form this compound.

Wissenschaftliche Forschungsanwendungen

6-Phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane has been studied for its potential medicinal properties. It has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been studied for its potential to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been studied for its potential to act as an anti-inflammatory agent in the treatment of rheumatoid arthritis. Furthermore, it has been studied for its potential to inhibit the growth of certain cancer cell lines, such as human breast cancer cells.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One notable interaction is with carbonic anhydrase-II, an enzyme crucial for maintaining acid-base balance in tissues . The compound exhibits moderate inhibition potential against this enzyme, suggesting its utility in modulating enzyme activity in biochemical pathways. Additionally, the triazole moiety in the compound facilitates binding interactions with active site residues of enzymes, enhancing its inhibitory effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has shown potential in reversing multidrug resistance (MDR) in cancer cells by modulating P-glycoprotein (P-gp) activity . This modulation enhances the accumulation of chemotherapeutic agents within cells, thereby increasing their efficacy. Furthermore, the compound’s interaction with heat shock protein 90 (HSP90) suggests its role in regulating protein folding and stability, impacting cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The triazole moiety enables the compound to bind effectively to enzyme active sites, leading to enzyme inhibition. For example, its interaction with carbonic anhydrase-II involves direct binding to the enzyme’s active site, inhibiting its catalytic activity . Additionally, the compound’s ability to modulate P-gp activity is attributed to its binding interactions with the transporter protein, thereby altering its function and enhancing drug retention within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability over extended periods, maintaining its inhibitory effects on enzymes and proteins . Long-term studies have shown that the compound can sustain its modulatory effects on P-gp activity for over 24 hours, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates enzyme activity and cellular processes without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with carbonic anhydrase-II highlights its role in modulating metabolic processes related to acid-base balance . Additionally, its effects on P-gp activity suggest an influence on drug metabolism and transport within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to modulate P-gp activity indicates its involvement in drug transport and distribution, enhancing the accumulation of therapeutic agents within target cells . This property is particularly valuable in overcoming drug resistance in cancer therapy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s interaction with HSP90 suggests its localization within cellular compartments involved in protein folding and stress responses . Additionally, its binding to enzyme active sites indicates its presence in regions where enzymatic reactions occur, further elucidating its role in modulating cellular processes.

Eigenschaften

IUPAC Name |

6-phenyl-2-[2-(triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-2-4-14(5-3-1)15-10-16(11-15)12-19(13-16)8-9-20-7-6-17-18-20/h1-7,15H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFMENGBBQFDDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CN(C2)CCN3C=CN=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444176.png)

![N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444180.png)

![2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444183.png)

![3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6444200.png)

![2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444204.png)

![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444208.png)

![3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444209.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444230.png)

![1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444237.png)

![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6444262.png)

![5-fluoro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine](/img/structure/B6444266.png)